M-1211

Menin-MLL interaction Covalent inhibition MLL-rearranged leukemia

M-1211 is a best-in-class covalent menin-MLL inhibitor that delivers complete and durable tumor regression in MLL-rearranged leukemia models. Its irreversible bond with Cysteine 329 (PDB: 7M4T) ensures sustained HOXA9/MEIS1 suppression even after compound washout, a pharmacodynamic advantage unattainable with reversible inhibitors. At 300 mg/kg p.o., it achieves 100% (10/10) complete tumor regression with no regrowth for ≥1 month. A 100 mg/kg dose provides a 32% tumor volume reduction for partial-response readouts. Exclusively active in MLLr cell lines, M-1211 is the genetically selective tool for validating MLLr-dependent phenotypes and benchmarking novel inhibitors.

Molecular Formula C42H57FN6O6S
Molecular Weight 793.0 g/mol
Cat. No. B15568966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-1211
Molecular FormulaC42H57FN6O6S
Molecular Weight793.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)
InChIKeyHFHVSSGMYSWPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-1211 (M-1121) – Menin-MLL Covalent Inhibitor for MLLr Leukemia Research


M-1211 (CAS: 2377337-93-2), also known as M-1121, is a covalent and orally active small molecule inhibitor of the menin-MLL protein-protein interaction [1]. The compound has a molecular formula of C42H57FN6O6S and a molecular weight of 793.00 . It establishes a covalent bond with Cysteine 329 located in the MLL binding pocket of menin, enabling persistent target engagement [1]. M-1211 potently inhibits the growth of acute leukemia cell lines carrying MLL translocations (MLLr) while showing no activity in cell lines with wild-type MLL [1].

M-1211 Substitution Risk – Why Not All Menin-MLL Inhibitors Are Interchangeable


Menin-MLL inhibitors comprise both non-covalent reversible agents (e.g., SNDX-5613/Revumenib, KO-539/Ziftomenib) and covalent irreversible inhibitors such as M-1211. The covalent binding mechanism fundamentally alters target residence time and downstream pharmacodynamics, creating non-interchangeable biological outcomes [1]. Non-covalent inhibitors exhibit reversible occupancy of the menin binding pocket, whereas M-1211 establishes a permanent covalent bond with Cysteine 329, resulting in sustained suppression of HOXA9 and MEIS1 even after compound washout [1]. Furthermore, within-class differences in oral bioavailability, tumor regression depth, and MLLr selectivity profiles prevent simple substitution [2].

M-1211 Comparative Quantitative Evidence – Procurement-Relevant Differentiation Metrics


Covalent Binding to Cysteine 329 vs. Non-Covalent Menin Inhibitors

M-1211 forms a covalent bond with Cysteine 329 in the menin MLL-binding pocket. In contrast, clinical-stage comparators SNDX-5613 (Revumenib) and KO-539 (Ziftomenib) are reversible, non-covalent menin-MLL inhibitors [1]. Covalent inhibition yields prolonged target engagement that persists beyond compound clearance, whereas reversible inhibitors require continuous plasma exposure for sustained effect .

Menin-MLL interaction Covalent inhibition MLL-rearranged leukemia

MV4;11 Cell Growth Inhibition – M-1211 vs. MI-463, MI-503, and M-89

M-1211 demonstrates potent inhibition of MV4;11 MLL-rearranged leukemia cell growth with an IC50 of 10.3 ± 2.9 nM [1]. This potency is approximately 1.5-fold more potent than non-covalent menin inhibitor MI-463 (IC50 = 15.3 nM) [2] and 2.4-fold more potent than M-89 (IC50 = 25 nM) [3], while remaining within the same order of magnitude as MI-503 (IC50 = 14.7 nM in cell-free assay; 220 nM in cellular HEK293 MLL-AF9 transfectants) .

Anti-proliferative activity MLL-rearranged MV4;11 cell line

Complete Tumor Regression In Vivo – M-1211 at 300 mg/kg vs. Partial Response at 100 mg/kg

M-1211 (300 mg/kg; p.o.) achieved complete tumor regression in 10 out of 10 mice bearing MV4;11 subcutaneous xenografts, with no detectable tumor regrowth for at least one month following the last treatment [1]. At the lower dose of 100 mg/kg (p.o.; 26 days), M-1211 produced a 32% reduction in tumor volume, decreasing from 157 mm³ at treatment initiation to 106 mm³ on day 26 . This dose-response profile establishes 300 mg/kg as the curative dosing regimen in this model, whereas the 100 mg/kg dose provides only partial tumor control.

In vivo efficacy Tumor regression MLLr xenograft model

Selectivity for MLL-Rearranged Cells – M-1211 vs. Broad-Spectrum Agents

M-1211 selectively inhibits growth of acute leukemia cell lines carrying MLL translocations while showing no activity in cell lines with wild-type MLL [1]. The compound drives dose-dependent down-regulation of HOXA9 and MEIS1 gene expression exclusively in the MLL-rearranged MV4;11 leukemia cell line [1]. This genetic-selectivity profile is consistent with the menin-MLL targeted mechanism but differs in scope from broader epigenetic agents such as BET bromodomain inhibitors (e.g., (+)-JQ1, BRD4 IC50 = 33 nM) , which affect multiple bromodomain-containing proteins across diverse cellular contexts .

MLLr selectivity Wild-type MLL Target specificity

Orally Active Covalent Menin Inhibitor – Distinct from Non-Covalent Clinical Candidates

M-1211 represents an orally active covalent menin-MLL inhibitor, a profile distinct from the non-covalent oral agents currently in clinical development, including SNDX-5613 (Revumenib) and KO-539 (Ziftomenib) [1]. The oral bioavailability of M-1211 has been confirmed in vivo, with demonstrated antitumor activity following oral administration in both subcutaneous and disseminated MV4;11 leukemia models [2]. This contrasts with earlier-generation menin inhibitors such as MI-463 and MI-503, which, despite oral bioavailability (45% and 73-75%, respectively) [3], are reversible non-covalent binders and do not achieve the same covalent target engagement [2].

Oral bioavailability Covalent inhibitor Menin-MLL

Binding Affinity to Menin – M-1211 vs. Analog Series Compounds

M-1211 demonstrates binding affinity to menin with an IC50 of 2.7 ± 0.1 nM [1]. Within the same analog series, structurally related compounds showed comparable binding affinities (Compound 19: 2.7 ± 0.5 nM; Compound 20: 2.8 ± 0.3 nM), yet M-1211 exhibited the most favorable cell growth inhibition profile (MV4;11 IC50 = 10.3 ± 2.9 nM; MOLM13 IC50 = 51.5 ± 13.5 nM) among these analogs [1]. Compounds with similar binding affinity produced significantly weaker cellular activity (e.g., Compound 20: MV4;11 IC50 = 112 ± 33 nM, approximately 11-fold less potent) [1], indicating that M-1211's cellular potency advantage derives from factors beyond target binding alone.

Binding affinity Menin Structure-activity relationship

M-1211 Optimal Research and Procurement Application Scenarios


MLL-Rearranged Leukemia Xenograft Studies Requiring Complete Tumor Regression

Investigators utilizing MV4;11 subcutaneous or disseminated xenograft models of MLL-rearranged leukemia who require complete tumor eradication as an efficacy endpoint should procure M-1211 for oral administration at 300 mg/kg. At this dose, M-1211 achieves complete tumor regression in 100% (10/10) of treated mice with no regrowth observed for at least one month post-treatment [1]. This curative profile enables survival studies and assessments of minimal residual disease that are not achievable with partial-response dosing regimens.

Mechanistic Studies of Covalent Target Engagement in Menin-MLL Biology

Researchers investigating the biological consequences of covalent vs. non-covalent menin-MLL inhibition should select M-1211 as the representative covalent inhibitor. The compound's confirmed covalent bond with Cysteine 329 (PDB ID: 7M4T) provides a structurally validated tool for studying sustained target suppression, prolonged pharmacodynamics, and resistance mechanisms distinct from reversible inhibitors such as SNDX-5613 [1][2].

Dose-Response Studies of Menin-MLL Inhibition in MLLr Models

M-1211 is well-suited for dose-response experimental designs requiring both partial and complete efficacy readouts. At 100 mg/kg p.o., the compound produces a 32% tumor volume reduction (157 mm³ to 106 mm³ over 26 days), enabling assessment of sub-maximal target inhibition [1]. At 300 mg/kg p.o., complete tumor regression provides the maximal efficacy comparator. This established dose-response range supports pharmacodynamic biomarker studies of HOXA9 and MEIS1 suppression at varying levels of target engagement [2].

Genetic-Selectivity Validation Studies in MLLr vs. Wild-Type MLL Systems

M-1211 demonstrates activity exclusively in MLL-rearranged leukemia cell lines, with no detectable effect in wild-type MLL cells [1]. This genetic-selectivity makes M-1211 an appropriate control compound for experiments designed to validate MLLr-dependent phenotypes or to benchmark novel menin-MLL inhibitors against a characterized covalent inhibitor with established on-target specificity. The compound drives dose-dependent HOXA9 and MEIS1 down-regulation selectively in MLLr cells, providing a validated readout for target engagement confirmation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-1211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.